2,4-Difluoro-3-(methylthio)benzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
2,4-difluoro-3-methylsulfanylbenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2OS/c1-12-8-6(9)3-2-5(4-11)7(8)10/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAIGJDQDODYNFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC(=C1F)C=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Transformational Chemistry of 2,4 Difluoro 3 Methylthio Benzaldehyde
Reactions Involving the Aldehyde Functionality
The aldehyde group is a primary site of reactivity, readily participating in a variety of common transformations such as nucleophilic additions, condensations, and redox reactions.
The carbon atom of the aldehyde's carbonyl group is electrophilic and is susceptible to attack by a wide range of nucleophiles. This fundamental reaction involves the addition of the nucleophile to the carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate. Subsequent protonation of the resulting alkoxide ion yields the final addition product. While specific studies on 2,4-Difluoro-3-(methylthio)benzaldehyde are not extensively detailed in the literature, its reactivity is analogous to other aromatic aldehydes, leading to the formation of cyanohydrins (with cyanide ions), hemiacetals (with alcohols), and other addition products.
A significant class of reactions for this aldehyde is condensation with primary amines to form Schiff bases, also known as imines. wikipedia.orgwjpsonline.com This reaction proceeds via a nucleophilic addition of the amine to the aldehyde carbonyl, forming an unstable carbinolamine intermediate. nih.gov This intermediate then undergoes dehydration, typically under acid or base catalysis, to yield the C=N double bond of the imine. wjpsonline.comnih.gov The reaction is versatile and has been demonstrated with various substituted anilines and other primary amines in related methylthiobenzaldehyde systems. growingscience.comresearchgate.net
| Reactant A | Reactant B (Amine) | Product (Schiff Base) |
| This compound | Aniline | N-(2,4-Difluoro-3-(methylthio)benzylidene)aniline |
| This compound | 4-Methoxyaniline | N-(2,4-Difluoro-3-(methylthio)benzylidene)-4-methoxyaniline |
| This compound | Ethylamine | N-(2,4-Difluoro-3-(methylthio)benzylidene)ethanamine |
The aldehyde functional group exists in an intermediate oxidation state and can be readily oxidized or reduced.
Oxidation: Treatment with common oxidizing agents converts the aldehyde to the corresponding 2,4-Difluoro-3-(methylthio)benzoic acid. Reagents such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder options like silver oxide (Ag₂O) can effect this transformation.
Reduction: The aldehyde can be reduced to the primary alcohol, (2,4-Difluoro-3-(methylthio)phenyl)methanol. This is typically achieved using hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). smolecule.com
| Transformation | Reagent(s) | Product |
| Oxidation | Potassium Permanganate (KMnO₄) | 2,4-Difluoro-3-(methylthio)benzoic acid |
| Reduction | Sodium Borohydride (NaBH₄) | (2,4-Difluoro-3-(methylthio)phenyl)methanol |
Transformations at the Difluoro Aromatic Ring
The presence of two fluorine atoms, coupled with the electron-withdrawing aldehyde group, makes the aromatic ring susceptible to nucleophilic attack.
Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for this class of compounds. libretexts.org The reaction mechanism involves a two-step addition-elimination process. A nucleophile first attacks the electron-deficient aromatic ring at a carbon bearing a leaving group (in this case, a fluorine atom), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orgznaturforsch.com In the subsequent step, the leaving group is eliminated, restoring the aromaticity of the ring. The presence of the strongly electron-withdrawing aldehyde group is crucial, as it delocalizes the negative charge of the Meisenheimer complex, thereby stabilizing it and facilitating the reaction. libretexts.org This activation is most effective when the withdrawing group is positioned ortho or para to the leaving group. libretexts.org
In this compound, the two fluorine atoms are not electronically equivalent, leading to regioselectivity in SNAr reactions. The outcome of the substitution is determined by the relative stability of the potential Meisenheimer complex intermediates.
Attack at C4: The fluorine atom at the C4 position is para to the strongly electron-withdrawing aldehyde group. A nucleophilic attack at this position allows the negative charge of the intermediate to be delocalized onto the oxygen atom of the aldehyde, providing significant stabilization.
Attack at C2: The fluorine atom at the C2 position is ortho to the aldehyde group. This position is also activated, allowing for charge delocalization. However, the adjacent methylthio group at C3 may exert steric hindrance, potentially disfavoring the approach of the nucleophile to the C2 position.
Given the powerful stabilizing effect of a para-electron-withdrawing group, nucleophilic substitution is predicted to occur preferentially at the C4 position. wuxiapptec.comwuxibiology.com This would lead to the displacement of the C4-fluorine atom by the incoming nucleophile.
| Position of Attack | Activating Group(s) | Predicted Outcome | Rationale |
| C4-F | para-CHO | Preferred site of substitution | Strong resonance stabilization from the para-aldehyde group. |
| C2-F | ortho-CHO | Less favored site | Resonance stabilization is present, but potential steric hindrance from the adjacent C3-methylthio group may impede nucleophilic attack. |
Nucleophilic Aromatic Substitution (SNAr) Reactions
Influence of Fluorine Atoms on Reactivity
The presence of two fluorine atoms on the benzene (B151609) ring significantly modulates the reactivity of this compound. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I effect), which deactivates the aromatic ring towards electrophilic attack. researchgate.netrsc.org This deactivation is a consequence of the reduced electron density on the benzene ring, making it less susceptible to reaction with electrophiles.
Conversely, fluorine can also exhibit a +M (mesomeric) or resonance effect by donating one of its lone pairs of electrons to the aromatic system. rsc.org However, due to the poor overlap between the 2p orbital of carbon and the 2p orbital of fluorine, this resonance effect is generally weaker than its inductive effect. In the case of this compound, the two fluorine atoms at the ortho and para positions relative to the methylthio group and meta to the aldehyde group, significantly influence the electronic landscape of the molecule. This substitution pattern can lead to complex reactivity, where the deactivating inductive effects are dominant, yet the directing effects for substitution are also influenced by the interplay of all substituents. The presence of fluorine can also impact the properties of the molecule by altering intermolecular interactions and solid-state packing. nih.gov
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. masterorganicchemistry.com In the case of substituted benzaldehydes, the aldehyde group (-CHO) is a deactivating group and a meta-director for electrophilic attack. classace.ioyoutube.com This is because the carbonyl group withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ortho and para positions electron-deficient. quora.com Consequently, electrophiles preferentially attack the meta position, which is comparatively less deactivated. youtube.com
For this compound, the directing effects of the three substituents must be considered. The aldehyde group directs incoming electrophiles to the 5-position. The fluorine at C-2 and the methylthio group at C-3 are ortho/para directors, while the fluorine at C-4 is also an ortho/para director. The combined influence of these groups, along with the strong deactivating nature of the fluorine atoms, suggests that electrophilic substitution on this molecule would be challenging and likely require harsh reaction conditions. The substitution pattern would be a complex outcome of the competing directing effects, with the 5-position being a likely, though not exclusive, site of reaction. Common electrophilic aromatic substitution reactions include nitration, sulfonation, and halogenation. masterorganicchemistry.comyoutube.com
Cross-Coupling Reactions
Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they are widely used for the further derivatization of functionalized aromatic compounds. nih.gov For this compound, the presence of halogen atoms (if introduced onto the ring) or a triflate group would render the molecule suitable for various palladium-catalyzed cross-coupling reactions. wikipedia.org
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent with an organic halide or triflate, catalyzed by a palladium complex. nih.govlibretexts.orgyoutube.com It is a versatile method for forming C-C bonds. libretexts.org If this compound were converted to an aryl halide or triflate, it could be coupled with a variety of boronic acids or esters to introduce new aryl or vinyl substituents. The reaction typically requires a base and proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.com The use of trimethyl borate (B1201080) can enhance reaction rates in some cases. nih.gov
Heck Reaction: The Heck reaction couples an unsaturated halide or triflate with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction provides a direct method for the arylation of olefins. nih.gov An appropriately halogenated derivative of this compound could undergo a Heck reaction to attach an alkene side chain. The reaction is often stereoselective, favoring the trans product. organic-chemistry.org
Negishi Coupling: This reaction couples an organozinc reagent with an organic halide or triflate, catalyzed by a nickel or palladium complex. It is known for its high functional group tolerance.
Ullmann Coupling: This reaction is a copper-catalyzed coupling of two aryl halides to form a biaryl. While traditionally requiring harsh conditions, modern variations have made it more practical for complex molecule synthesis.
| Cross-Coupling Reaction | Coupling Partners | Catalyst | Key Features |
| Suzuki-Miyaura | Organoboron reagent + Organic halide/triflate | Palladium complex | Mild conditions, high functional group tolerance. nih.gov |
| Heck | Alkene + Organic halide/triflate | Palladium complex | Forms substituted alkenes, often with trans selectivity. organic-chemistry.org |
| Negishi | Organozinc reagent + Organic halide/triflate | Nickel or Palladium complex | High functional group tolerance. |
| Ullmann | Two Aryl halides | Copper catalyst | Forms biaryl compounds. |
Reactions of the Methylthio Substituent
The methylthio (-SCH3) group on the aromatic ring is not merely a spectator; it can participate in a range of chemical transformations, providing a handle for further molecular diversification.
Oxidation of the Thioether Moiety
The sulfur atom in the methylthio group is in a low oxidation state and can be readily oxidized to form a sulfoxide (B87167) or a sulfone. researchgate.netyoutube.com This transformation significantly alters the electronic properties of the substituent, converting the electron-donating methylthio group into the strongly electron-withdrawing sulfinyl (-SOCH3) and sulfonyl (-SO2CH3) groups.
Synthesis of Sulfoxides: The selective oxidation of a thioether to a sulfoxide can be achieved using a variety of reagents. organic-chemistry.org Common oxidants include hydrogen peroxide, often in the presence of a catalyst, and meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.orgnih.gov Careful control of reaction conditions, such as temperature and stoichiometry of the oxidant, is crucial to prevent over-oxidation to the sulfone. organic-chemistry.orgnih.gov The oxidation of methionine, an amino acid containing a thioether, has been shown to strengthen its interaction with aromatic rings. nih.gov
Synthesis of Sulfones: Further oxidation of the sulfoxide, or direct oxidation of the thioether with stronger oxidizing agents, yields the corresponding sulfone. organic-chemistry.orgnih.gov Reagents like excess hydrogen peroxide or potassium permanganate are often employed for this transformation. The resulting sulfonyl group is a powerful electron-withdrawing group and can be useful in modulating the biological activity or physical properties of the molecule.
| Oxidation Product | Oxidizing Agent(s) | Key Characteristics |
| Sulfoxide (-SOCH₃) | Hydrogen peroxide, m-CPBA | Chiral center at sulfur, moderately electron-withdrawing. nih.gov |
| Sulfone (-SO₂CH₃) | Excess hydrogen peroxide, Potassium permanganate | Strongly electron-withdrawing, achiral at sulfur. organic-chemistry.org |
Nucleophilic Displacement at Sulfur
While the sulfur atom in a thioether is nucleophilic, the methyl group attached to it can be susceptible to nucleophilic attack, particularly if the sulfur is converted into a good leaving group. For instance, the formation of a sulfonium (B1226848) salt by reaction with an alkyl halide would make the methyl group electrophilic and prone to displacement by a nucleophile. youtube.com However, direct nucleophilic displacement at the sulfur of an aryl thioether is less common. More prevalent are reactions where the thioether acts as a nucleophile. masterorganicchemistry.com Thiolates, the conjugate bases of thiols, are excellent nucleophiles and readily participate in SN2 reactions. masterorganicchemistry.com
Involvement in Annulation and Cyclization Reactions
The methylthio group can be a key participant in the construction of new rings, particularly heterocycles. nih.gov This often involves the generation of a reactive intermediate that subsequently undergoes an intramolecular cyclization.
For example, the sulfur atom can act as a nucleophile in intramolecular cyclizations onto an electrophilic center within the same molecule. nih.gov Alternatively, radical-based cyclizations can be initiated at or adjacent to the sulfur atom. nih.gov Thiophene derivatives, for instance, can be synthesized through the cyclization of functionalized alkynes containing a sulfur moiety. nih.gov The methylthio group can also be involved in more complex cascade reactions, leading to the formation of polycyclic systems. The ability to form heterocyclic structures is particularly valuable in medicinal chemistry, as these motifs are common in biologically active compounds. nih.gov
Mechanistic Insights into Reactions Involving 2,4 Difluoro 3 Methylthio Benzaldehyde
Elucidation of Reaction Pathways
The transformation of 2,4-Difluoro-3-(methylthio)benzaldehyde into more complex structures can proceed through various mechanistic routes. Distinguishing between these pathways, such as concerted versus stepwise processes, is fundamental to a comprehensive understanding of its chemical behavior.
In chemical reactions involving multiple bond-forming or bond-breaking events, the mechanism can be broadly categorized as either concerted or stepwise. nih.gov A concerted mechanism involves a single transition state and no intermediates, with all bonding changes occurring simultaneously, albeit not necessarily synchronously. nih.govresearchgate.net In contrast, a stepwise mechanism proceeds through one or more intermediates, each flanked by a transition state. nih.gov
Cycloaddition reactions, such as the Diels-Alder or 1,3-dipolar cycloadditions, are classic examples where this mechanistic dichotomy is observed. The aldehyde group of this compound can act as a dipolarophile in 1,3-dipolar cycloadditions. For instance, its reaction with a dipole like diazomethane (B1218177) could theoretically proceed through a concerted, asynchronous mechanism. sci-hub.se Computational studies are often employed to distinguish between these pathways by evaluating the energy profile. researchgate.netnih.gov A concerted reaction is generally favored energetically if the potential intermediate is high in energy; however, if the intermediate is sufficiently stable, the reaction will likely proceed stepwise. nih.govresearchgate.net In some systems, particularly with diynes, the energy difference between the concerted and stepwise pathways can be minimal (0.5-2 kcal/mol), suggesting that both mechanisms may compete. nih.gov
Radical fluorination represents a significant class of reactions for synthesizing organofluorine compounds, offering a complementary approach to traditional electrophilic and nucleophilic methods. wikipedia.org These reactions involve the generation of a carbon-centered radical that subsequently reacts with a fluorine atom source. wikipedia.org While historical reagents like F₂ were highly reactive and difficult to handle, the development of electrophilic N-F reagents, such as Selectfluor® and N-fluorobenzenesulfonimide (NFSI), that can act as fluorine atom transfer agents has led to a resurgence in this field. wikipedia.orgacs.org
In the context of this compound, radical reactions could be initiated at several positions. For instance, a benzylic radical could be generated if the aldehyde were first converted to a suitable precursor. This radical could then be trapped by a fluorine source like Selectfluor® to yield a fluorinated product. nih.gov The involvement of radical intermediates can be probed experimentally. The addition of a radical scavenger, such as TEMPO, would be expected to inhibit the fluorination reaction if it proceeds through a radical mechanism. nih.gov Decarboxylative fluorination is another method where radical intermediates are generated from carboxylic acids and subsequently fluorinated. wikipedia.orgnih.gov
The choice of fluorine source is critical and can influence reaction outcomes. The table below summarizes various types of fluorine atom sources used in radical fluorination. wikipedia.org
| Reagent Class | Examples | Typical Use |
|---|---|---|
| Fluorine Gas | F₂ | Acts as both electrophilic and atomic fluorine source due to weak F-F bond. wikipedia.org |
| Hypofluorites | CF₃OF | O-F based reagents, highly reactive. wikipedia.org |
| Xenon Difluoride | XeF₂ | Used in Hunsdiecker-type decarboxylative fluorinations. wikipedia.org |
| N-F Reagents | Selectfluor®, NFSI | Commonly used, transfer fluorine atom to alkyl radicals. wikipedia.orgacs.org |
| Metal Fluoride Complexes | (e.g., AgF₂, MnF₃) | Emerging sources of atomic fluorine. wikipedia.org |
Stereochemical and Regiochemical Control
The precise arrangement of atoms in the products of a chemical reaction is determined by stereochemical and regiochemical factors. For a multifunctional molecule like this compound, controlling these aspects is paramount for its use in targeted synthesis.
The outcome of substitution reactions on the aromatic ring of this compound is dictated by the directing effects of its three substituents.
Electrophilic Aromatic Substitution (EAS): In EAS, the rate and position of the incoming electrophile are governed by the electronic properties of the existing groups. youtube.com Substituents are classified as activating or deactivating and as ortho/para-directing or meta-directing. youtube.com
Fluorine atoms: Halogens are a classic example of conflicting effects. They are deactivating due to their strong inductive electron withdrawal (-I effect) but are ortho/para-directing because of electron donation through resonance (+M effect), where their lone pairs can stabilize the intermediate carbocation (arenium ion).
Methylthio group (-SCH₃): This group is activating and ortho/para-directing. The sulfur atom's lone pairs can be donated into the ring via resonance, stabilizing the arenium ion intermediate for ortho and para attack.
Nucleophilic Aromatic Substitution (SNAr): This reaction is favored by strong electron-withdrawing groups, such as fluorine, which stabilize the negatively charged intermediate known as a Meisenheimer complex. researchgate.netresearchgate.net For this compound, a nucleophile would preferentially attack the carbon atoms bearing the fluorine atoms. The regioselectivity is determined by the relative stability of the possible Meisenheimer intermediates. researchgate.net Attack at C-2 or C-4 would place the negative charge in a position to be stabilized by the remaining electron-withdrawing groups.
| Substituent | Position | Inductive Effect | Resonance Effect | Directing Effect (EAS) |
|---|---|---|---|---|
| -F | C2, C4 | Electron-withdrawing | Electron-donating | Ortho, Para |
| -SCH₃ | C3 | Weakly Electron-withdrawing | Electron-donating | Ortho, Para |
When this compound is used as a building block in the synthesis of molecules with multiple stereocenters, controlling the relative configuration between these centers (diastereoselectivity) is essential. The aldehyde functionality is a versatile handle for such constructions, participating in reactions like aldol (B89426) additions, Michael additions (after conversion to an enone), and cycloadditions. beilstein-journals.orgnih.gov
For example, in a cascade double Michael reaction, the diastereoselectivity can be rationalized by examining the possible transition states. beilstein-journals.org Factors such as 1,3-allylic strain or other non-bonding interactions can destabilize one transition state relative to another, leading to the preferential formation of a single diastereomer. beilstein-journals.org Similarly, in three-component dipolar cycloaddition reactions, an asynchronous endo transition state model is often proposed to explain the observed high diastereoselectivity. nih.gov The specific steric and electronic nature of the substituents on this compound would play a crucial role in biasing the facial approach of incoming reagents, thereby dictating the stereochemical outcome.
Kinetic and Isotope Labeling Studies
To gain deeper, quantitative insight into reaction mechanisms, chemists employ kinetic studies and isotopic labeling. diva-portal.orgias.ac.in These methods can provide definitive evidence for the nature of the rate-determining step and the involvement of specific atoms in that step.
A kinetic isotope effect (KIE) is the change in the rate of a reaction upon substitution of an atom with one of its heavier isotopes (e.g., replacing hydrogen with deuterium). nih.gov A primary KIE is observed when the bond to the labeled atom is broken or formed in the rate-determining step. diva-portal.org For instance, if the aldehydic hydrogen of this compound were replaced with deuterium, a significant KIE (typically >2) in an oxidation reaction would imply that the C-H bond cleavage is part of the slowest step. copernicus.org The absence of a KIE suggests the bond is not broken in the rate-limiting step.
Isotope labeling is also a powerful tool for tracing the pathway of atoms and confirming or refuting proposed mechanisms. ias.ac.in For example, by labeling one of the fluorine atoms with ¹⁸F, one could follow its fate in a substitution reaction. Such studies are invaluable for distinguishing between closely related mechanistic possibilities that are difficult to parse by other means. diva-portal.orgx-chemrx.com
The table below presents hypothetical KIE data for a reaction involving the aldehyde group, illustrating how such data can be interpreted to provide mechanistic details.
| Reaction | Labeled Position | Measured kH/kD | Interpretation |
|---|---|---|---|
| Aldehyde Oxidation | Aldehydic C-H | 6.5 | Significant primary KIE; C-H bond cleavage occurs in the rate-determining step. copernicus.org |
| Aldol Addition | Aldehydic C-H | 1.05 | No significant KIE; C-H bond is not broken in the rate-determining step. |
| Benzylic Bromination (after reduction to alcohol) | Benzylic C-H | 4.8 | Significant primary KIE; suggests a radical mechanism with C-H abstraction as the slow step. |
Advanced Analytical Methodologies for Structural Characterization
Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)
NMR spectroscopy is arguably the most powerful technique for determining the precise structure of an organic molecule in solution. It provides detailed information about the carbon-hydrogen framework, the presence of other NMR-active nuclei like fluorine, and the connectivity of the atoms.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals corresponding to the different types of protons in the molecule. The aldehydic proton (CHO) would appear as a singlet at a significantly downfield chemical shift, typically in the range of δ 9.8-10.5 ppm, due to the deshielding effect of the carbonyl group. The methyl protons (-SCH₃) would appear as a sharp singlet further upfield, generally around δ 2.4-2.7 ppm. The two aromatic protons would exhibit a more complex pattern due to coupling with each other and with the adjacent fluorine atoms. Their chemical shifts would be in the aromatic region (δ 7.0-8.0 ppm), with the exact positions influenced by the electron-withdrawing effects of the fluorine and aldehyde groups and the electron-donating nature of the methylthio group.
¹³C NMR: The carbon NMR spectrum provides information on all the unique carbon atoms in the molecule. The carbonyl carbon of the aldehyde is the most deshielded, expected to appear around δ 190-195 ppm. The aromatic carbons would produce a set of signals between δ 110-165 ppm. The carbons directly bonded to fluorine would show large carbon-fluorine coupling constants (¹JCF), which is a key diagnostic feature. The methyl carbon of the thioether group would be observed at a much higher field, typically in the range of δ 15-20 ppm.
¹⁹F NMR: Given the presence of two fluorine atoms, ¹⁹F NMR is an essential tool for characterization. It would show two distinct signals for the non-equivalent fluorine atoms at the C-2 and C-4 positions. The chemical shifts and the coupling between them (³JFF) would confirm their relative positions on the aromatic ring. Furthermore, coupling to nearby protons (JHF) would be observable in both the ¹H and ¹⁹F spectra, providing further structural confirmation.
Expected NMR Data for 2,4-Difluoro-3-(methylthio)benzaldehyde
| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling |
| ¹H | Aldehyde (-CHO) | 9.8 - 10.5 | Singlet (s) or doublet due to minor coupling |
| ¹H | Methyl (-SCH₃) | 2.4 - 2.7 | Singlet (s) |
| ¹H | Aromatic (Ar-H) | 7.0 - 8.0 | Doublet of doublets (dd) or more complex patterns due to H-H and H-F coupling |
| ¹³C | Carbonyl (C=O) | 190 - 195 | Singlet (s) or triplet due to coupling with aldehydic proton |
| ¹³C | Aromatic (C-F) | 155 - 165 | Doublet (d) with large ¹JCF coupling constant |
| ¹³C | Aromatic (C-S, C-C, C-CHO) | 110 - 145 | Signals showing C-F and C-H coupling |
| ¹³C | Methyl (-SCH₃) | 15 - 20 | Quartet (q) in proton-coupled spectrum |
| ¹⁹F | Aromatic (C₂-F, C₄-F) | -110 to -140 | Two distinct signals, each showing F-F and F-H coupling |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. nist.gov For this compound, the IR spectrum would provide clear evidence for its key structural components. A very strong and sharp absorption band between 1685-1710 cm⁻¹ would be characteristic of the C=O stretch of the aromatic aldehyde. nist.gov The C-H stretch of the aldehyde group typically appears as one or two distinct bands in the 2720-2830 cm⁻¹ region. nist.gov The presence of the aromatic ring would be confirmed by C=C stretching vibrations in the 1400-1600 cm⁻¹ range and C-H bending vibrations below 900 cm⁻¹. Strong absorption bands corresponding to the C-F stretching vibrations are expected in the 1100-1300 cm⁻¹ region.
Expected IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |
| C=O Stretch | Aromatic Aldehyde | 1685 - 1710 | Strong, Sharp |
| C-H Stretch | Aldehyde | 2720 - 2830 | Medium, often two bands |
| C-H Stretch | Aromatic | 3000 - 3100 | Medium to Weak |
| C-H Stretch | Methyl | 2850 - 2960 | Medium |
| C=C Stretch | Aromatic Ring | 1400 - 1600 | Medium to Strong, multiple bands |
| C-F Stretch | Aryl Fluoride | 1100 - 1300 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within a molecule. Aromatic compounds like benzaldehyde (B42025) derivatives exhibit characteristic absorption bands. For this compound, one would expect to observe absorptions corresponding to the π → π* transitions of the aromatic system and the carbonyl group, likely in the 250-300 nm range. A weaker absorption band corresponding to the n → π* transition of the carbonyl group would be expected at a longer wavelength, typically above 300 nm. The exact positions of these absorption maxima (λmax) are sensitive to the substitution pattern on the benzene (B151609) ring.
Mass Spectrometry (MS)
Mass spectrometry is a destructive technique that provides information about the molecular weight and elemental composition of a compound. In a typical electron ionization (EI) mass spectrum, a distinct molecular ion peak (M⁺) would be observed, which corresponds to the exact mass of the molecule. For C₈H₆F₂OS, the expected monoisotopic mass is approximately 188.01 Da. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental formula by measuring this mass to several decimal places. The fragmentation pattern would also be diagnostic, likely showing the loss of the -CHO group (M-29), the -SCH₃ group (M-47), and other fragments characteristic of a substituted benzaldehyde.
Raman Spectroscopy
Raman spectroscopy is complementary to IR spectroscopy and is particularly useful for detecting non-polar bonds. For this compound, Raman spectroscopy would be effective in identifying the C-S bond of the methylthio group and the symmetric vibrations of the aromatic ring, which may be weak in the IR spectrum. The C=O stretch of the aldehyde would also be observable.
Chromatographic Separation Techniques
Chromatographic techniques are essential for the purification of the target compound from the reaction mixture and for assessing its purity.
Gas Chromatography (GC): For a volatile compound like this compound, GC is a suitable method for purity analysis. When coupled with a mass spectrometer (GC-MS), it allows for the separation of the compound from impurities while simultaneously obtaining a mass spectrum for identification.
Liquid Chromatography (LC): High-Performance Liquid Chromatography (HPLC) is another powerful tool for both purification (preparative HPLC) and purity assessment (analytical HPLC). A reversed-phase C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would likely be effective for separating the compound. Detection is typically achieved using a UV detector set to one of the compound's absorption maxima.
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography is a premier analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This methodology provides definitive information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and reactivity of a compound. However, a comprehensive search of publicly available crystallographic databases and the scientific literature did not yield any specific single-crystal X-ray diffraction data for this compound.
The determination of the crystal structure of this compound would require the growth of single crystals of suitable quality, followed by data collection using a single-crystal X-ray diffractometer. The resulting data would allow for the elucidation of key structural parameters.
Table of Expected Crystallographic Parameters (Hypothetical)
| Parameter | Expected Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pca2₁ (common for substituted benzenes) |
| a (Å) | 10 - 15 |
| b (Å) | 5 - 10 |
| c (Å) | 15 - 20 |
| α (°) | 90 |
| β (°) | 90 - 110 |
| γ (°) | 90 |
| Volume (ų) | 1000 - 1500 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.4 - 1.6 |
Note: The values in this table are hypothetical and are based on typical ranges observed for similar small organic molecules. The actual crystallographic parameters for this compound can only be determined through experimental X-ray diffraction analysis.
The elucidation of the precise solid-state structure of this compound through X-ray crystallography remains a subject for future research. Such a study would provide valuable data to complement theoretical calculations and further enhance the understanding of the structure-property relationships of this compound.
Computational and Theoretical Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of organic molecules like 2,4-Difluoro-3-(methylthio)benzaldehyde. These calculations provide detailed information about molecular orbitals, charge distribution, and reactivity indices.
Key electronic properties that can be determined for this compound include:
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap generally implies higher stability and lower reactivity. For substituted benzaldehydes, the nature and position of substituents significantly influence the energies of these orbitals.
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution within a molecule. It helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In this compound, the electronegative oxygen and fluorine atoms are expected to create regions of negative electrostatic potential, while the aldehyde proton and the aromatic ring protons will likely exhibit positive potential.
Reactivity Descriptors: DFT calculations can be used to compute various reactivity descriptors, such as chemical hardness (η), softness (S), and the electrophilicity index (ω). jddtonline.info These parameters provide a quantitative measure of a molecule's reactivity and can be used to compare it with other related compounds.
| Calculated Property | Significance for this compound |
|---|---|
| HOMO Energy | Indicates the energy of the highest energy electrons available for reaction (electron-donating ability). |
| LUMO Energy | Indicates the energy of the lowest energy orbital available to accept electrons (electron-accepting ability). |
| HOMO-LUMO Gap (ΔE) | A measure of the molecule's chemical stability and reactivity. A larger gap suggests higher stability. |
| Dipole Moment | Provides information about the overall polarity of the molecule resulting from the vector sum of individual bond dipoles. |
| Mulliken Atomic Charges | Describes the partial charge distribution on each atom, helping to identify reactive sites. |
Studies on related benzaldehyde (B42025) derivatives have shown that electron-withdrawing groups, such as the fluorine atoms in this molecule, tend to lower the HOMO and LUMO energy levels, which can affect the molecule's reactivity in various reactions, including cycloadditions. nih.gov
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are a computational method used to study the dynamic behavior of molecules over time. nih.govnih.gov For this compound, MD simulations can provide valuable insights into its conformational flexibility and preferred spatial arrangements of its substituents.
Key aspects that can be investigated through MD simulations include:
Rotational Barriers: The energy barriers associated with the rotation of the aldehyde (-CHO) and methylthio (-SCH3) groups can be calculated. These barriers determine the flexibility of these groups and the relative populations of different conformers at a given temperature. Studies on substituted benzaldehydes have explored the conformational preferences of substituents ortho to the aldehyde group. ias.ac.in
Preferred Conformations: MD simulations can identify the most stable conformations of the molecule by exploring its potential energy surface. The orientation of the aldehyde and methylthio groups relative to the benzene (B151609) ring and to each other will be influenced by steric and electronic effects. For instance, intramolecular interactions, such as hydrogen bonding or dipole-dipole interactions, can stabilize certain conformations. publish.csiro.au
Solvent Effects: The behavior of this compound can be simulated in different solvent environments to understand how intermolecular interactions with solvent molecules influence its conformation and dynamics.
| Conformational Feature | Description | Factors Influencing the Feature |
|---|---|---|
| Aldehyde Group Orientation | The orientation of the C=O bond relative to the plane of the benzene ring. | Steric hindrance from adjacent substituents, electronic interactions with the ring. |
| Methylthio Group Orientation | The rotation of the methyl group around the C-S bond. | Steric interactions with neighboring atoms. |
| Overall Molecular Planarity | The degree to which the molecule adopts a planar or non-planar conformation. | Balance between conjugative stabilization (favoring planarity) and steric repulsion. |
Research on other substituted benzaldehydes has shown that the conformational preferences can significantly impact the molecule's physical and chemical properties, including its interaction with biological targets. nih.govnih.gov
Prediction of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including identifying intermediates and transition states. For this compound, these methods can be used to predict its behavior in various organic reactions.
Reaction Pathway Elucidation: By mapping the potential energy surface of a reaction, computational methods can identify the most likely reaction pathway. This involves locating the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is directly related to the reaction rate. nih.gov
Transition State Theory: Transition state theory can be applied to the computationally determined structures and energies to calculate theoretical reaction rates. nih.gov This allows for a quantitative prediction of how fast a reaction is likely to proceed.
Types of Reactions: The reactivity of the aldehyde group makes it a key site for various reactions. Computational studies can explore mechanisms for reactions such as:
Nucleophilic addition: The reaction of nucleophiles with the carbonyl carbon.
Condensation reactions: For example, the formation of Schiff bases with amines. researchgate.net
Oxidation and reduction reactions of the aldehyde group.
Cycloaddition reactions , such as Diels-Alder reactions, where the substituted benzene ring could potentially act as a component. rsc.orgmdpi.com
| Reaction Type | Key Computational Insights |
|---|---|
| Nucleophilic Addition to Carbonyl | Calculation of the activation energy barrier for the attack of a nucleophile on the aldehyde carbon. Identification of the tetrahedral intermediate. |
| Schiff Base Formation | Modeling the multi-step mechanism involving nucleophilic attack by an amine, proton transfer steps, and dehydration to form the imine. researchgate.net |
| Electrophilic Aromatic Substitution | Predicting the regioselectivity of the reaction by calculating the energies of the intermediate carbocations (Wheland intermediates). |
Computational studies on the reactions of aldehydes with other molecules have demonstrated the ability of these methods to accurately predict reaction outcomes and provide detailed mechanistic insights. researchgate.net
Structure-Reactivity Relationship Studies
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the chemical structure of a molecule and its biological activity or physical properties. nih.govjmaterenvironsci.com For this compound, these approaches can be used to predict its properties and potential applications.
Descriptor Calculation: A wide range of molecular descriptors can be calculated for this compound, including:
Electronic descriptors: Dipole moment, polarizability, and atomic charges.
Steric descriptors: Molecular volume, surface area, and shape indices.
Topological descriptors: Connectivity indices that describe the branching of the molecule.
Model Building: By correlating these descriptors with experimentally determined properties (e.g., reactivity, toxicity, or biological activity) for a series of related compounds, a predictive QSAR or QSPR model can be developed. mdpi.comresearchgate.net
Predictive Power: Such models can then be used to predict the properties of this compound without the need for extensive experimental testing. For example, QSAR models have been successfully used to predict the inhibitory activity of benzaldehyde derivatives against various enzymes. nih.gov
| Descriptor Type | Examples | Predicted Property |
|---|---|---|
| Electronic | HOMO/LUMO energies, dipole moment, partial atomic charges | Reactivity in chemical reactions, binding affinity to receptors. |
| Steric | Molecular weight, van der Waals volume, surface area | Accessibility of reactive sites, steric hindrance in reactions. |
| Hydrophobic | LogP (octanol-water partition coefficient) | Membrane permeability, bioavailability. |
| Topological | Wiener index, Kier & Hall connectivity indices | General correlation with various physical and biological properties. |
The insights gained from these computational and theoretical studies are invaluable for guiding synthetic efforts, understanding reaction mechanisms, and predicting the potential utility of this compound in various fields of chemistry.
Applications of 2,4 Difluoro 3 Methylthio Benzaldehyde in Academic Synthesis
As a Building Block for Complex Organic Molecules
While specific documented applications of 2,4-difluoro-3-(methylthio)benzaldehyde in the synthesis of complex organic molecules are not extensively reported in publicly available scientific literature, its structure suggests its potential as a versatile starting material. The presence of the aldehyde group allows for its use in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, which are fundamental to the construction of more elaborate molecular architectures.
Synthesis of Fluorinated Heterocycles
The synthesis of fluorinated heterocycles is a significant area of research due to the profound impact of fluorine on the biological activity of molecules. olemiss.edunih.gov Aldehydes are common precursors for the construction of various heterocyclic rings. Although direct examples involving this compound are not prominent in the literature, it could theoretically serve as a key starting material in condensation reactions with various dinucleophiles to form a range of fluorinated heterocycles.
For instance, the reaction of an aldehyde with a hydrazine (B178648) derivative is a classical method for the synthesis of pyrazoles. nih.govnih.govsci-hub.se Similarly, condensation with hydroxylamine (B1172632) can yield isoxazoles, and reactions with ureas or thioureas can lead to pyrimidines. nih.gov The reactivity of this compound in such reactions would be influenced by the electronic effects of the fluorine and methylthio substituents.
Table 1: Potential Heterocycle Synthesis from an Aldehyde Precursor
| Heterocycle | Required Reagent | General Reaction Type |
| Pyrazole | Hydrazine derivatives | Condensation |
| Isoxazole | Hydroxylamine | Condensation |
| Pyrimidine | Urea or Thiourea | Condensation |
| Quinoline | Anilines with an adjacent methyl group | Friedländer annulation |
Precursor for Advanced Aromatic Scaffolds (e.g., fluorinated stilbenes)
Fluorinated stilbenes are of interest due to their potential applications in materials science and medicinal chemistry. nih.govfu-berlin.de Stilbenes, which are 1,2-diphenylethylenes, can be synthesized through various olefination reactions where an aldehyde is a key reactant. fu-berlin.de The Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are two of the most powerful and widely used methods for this transformation. wikipedia.orgmasterorganicchemistry.comlibretexts.orgstackexchange.com
In principle, this compound could be reacted with a suitable phosphonium (B103445) ylide (in a Wittig reaction) or a phosphonate (B1237965) carbanion (in an HWE reaction) to generate a fluorinated stilbene (B7821643) derivative. wikipedia.orgnrochemistry.comrsc.org The stereoselectivity of these reactions (i.e., the formation of the E or Z isomer of the stilbene) can often be controlled by the choice of reagents and reaction conditions. wikipedia.orgnrochemistry.com
Table 2: Common Olefination Reactions for Stilbene Synthesis
| Reaction Name | Key Reagent for Aldehyde | Typical Product Stereochemistry |
| Wittig Reaction | Phosphonium ylide | Dependent on ylide stability (unstabilized ylides often give Z-alkenes, stabilized ylides give E-alkenes) stackexchange.com |
| Horner-Wadsworth-Emmons | Phosphonate carbanion | Predominantly E-alkenes nrochemistry.comorganic-chemistry.org |
Intermediates in Fine Chemical Synthesis
Aromatic aldehydes are crucial intermediates in the synthesis of a vast array of fine chemicals, including pharmaceuticals, agrochemicals, and fragrances. While specific large-scale applications of this compound are not documented, compounds with similar substitution patterns, such as other fluorinated and methylthio-substituted benzaldehydes, are recognized as important synthetic intermediates. google.comgoogle.com The combination of fluorine atoms and a methylthio group can be exploited to fine-tune the properties of the final products.
Ligand Design in Coordination Chemistry (e.g., reactions with palladium complexes)
The development of new ligands is a cornerstone of coordination chemistry and catalysis. While there are no specific reports of this compound being used directly as a ligand for palladium or other transition metals, it could serve as a precursor for the synthesis of more complex ligands. For example, the aldehyde functionality could be transformed into an imine or an amine through reductive amination, and these nitrogen-containing groups, in conjunction with the sulfur atom of the methylthio group, could act as chelating ligands for metals like palladium. nih.govnih.gov
Palladium complexes are of particular importance due to their extensive use as catalysts in cross-coupling reactions. The electronic properties of the ligand, influenced by the fluorine and methylthio groups, could modulate the catalytic activity of the metal center.
Exploration of Novel Reaction Methodologies
The development of new synthetic methods is a constant endeavor in organic chemistry. The unique electronic and steric properties of this compound could make it a useful substrate for testing and developing novel reaction protocols.
Development of New Difluoromethylation Protocols
Difluoromethylation is the process of introducing a difluoromethyl (-CF2H) group into a molecule. This functional group is of great interest in medicinal chemistry as it can act as a bioisostere for a hydroxyl or thiol group and can modulate the lipophilicity and metabolic stability of a drug candidate. nih.govwikipedia.org
Recent advances in synthetic chemistry have led to the development of various reagents and protocols for difluoromethylation. nih.govwikipedia.org While this compound is not a difluoromethylating agent itself, it could potentially be used as a substrate in the development of new C-H difluoromethylation methods targeting the aldehyde C-H bond. However, there is no current literature to support this specific application.
Innovations in Carbon-Sulfur Bond Forming Reactions
Regioselective Functionalization of Aromatic Systems
Similarly, there is a notable absence of specific academic research focused on the regioselective functionalization of the aromatic system of this compound. The interplay of the directing effects of the fluoro, methylthio, and aldehyde groups presents an interesting case for studying regioselectivity in electrophilic or nucleophilic aromatic substitution reactions. However, published research that explicitly investigates and details these regioselective outcomes for this compound could not be located.
Future Research Directions
Development of Greener Synthetic Routes
Traditional synthetic methods often rely on harsh reagents and organic solvents, posing environmental and economic challenges. Future research should prioritize the development of more sustainable and efficient pathways to 2,4-Difluoro-3-(methylthio)benzaldehyde and its derivatives.
One promising avenue is the adoption of green solvent systems, such as ionic liquids (ILs). researchgate.net ILs are salts with low melting points that exhibit negligible vapor pressure, high thermal stability, and tunable properties, making them attractive alternatives to volatile organic compounds. researchgate.net Investigating the synthesis of precursors to this compound within these media could lead to cleaner reaction profiles and easier product isolation. Another approach involves using water as a solvent, combined with benign oxidants like hydrogen peroxide. For instance, selenium-catalyzed oxidation of aldehydes to carboxylic acids has been successfully demonstrated in water, a method that could be adapted for transformations of the target compound. mdpi.com
Catalyst Development for Selective Transformations
The aldehyde functional group is highly reactive and can participate in a wide range of chemical transformations. Developing catalysts that can selectively target the aldehyde or other positions on the this compound ring is a critical area for future research.
For selective oxidation of the aldehyde to a carboxylic acid, vanadium-based catalysts in biphasic systems have shown high selectivity for toluene (B28343) oxidation to benzaldehyde (B42025) and could be adapted for this purpose. mdpi.com Similarly, metal-organic frameworks (MOFs) like Co-ZIF nanocatalysts have demonstrated high efficiency and selectivity in the aerobic oxidation of toluene under mild conditions. nih.gov Research into heterogeneous catalysts like these would be particularly valuable, as they can be easily recovered and reused, aligning with green chemistry principles. Metal nitrates, such as ferric nitrate, have also proven effective for the mild oxidation of benzylic alcohols to benzaldehydes and could be explored for controlled oxidation reactions involving derivatives of the target compound. frontiersin.org
For carbon-carbon bond-forming reactions, palladium-catalyzed cross-coupling methods are indispensable. Future work could focus on developing catalysts that are tolerant of the potentially coordinating methylthio group while enabling selective coupling at specific positions, should a suitable leaving group be installed on the ring. One-pot reduction/cross-coupling procedures, which utilize a stable intermediate to protect the aldehyde during the reaction, could be a powerful strategy for derivatization. acs.orgrug.nl
Table 1: Potential Catalytic Systems for Selective Transformations
| Catalytic System | Target Transformation | Potential Advantages |
| Vanadium-based catalysts / O₂ | Selective Oxidation | High selectivity, use of O₂ as a green oxidant. mdpi.com |
| Co-ZIF Nanocatalysts | Aerobic Oxidation | High efficiency, mild conditions, recyclable catalyst. nih.gov |
| Ferric Nitrate [Fe(NO₃)₃] | Mild Oxidation | High conversion rates, operates in air or N₂. frontiersin.org |
| Palladium Complexes | Cross-Coupling Reactions | Versatile for C-C bond formation, potential for one-pot procedures. acs.org |
Exploration of New Reactivity Modes
The unique electronic profile of this compound—shaped by the electron-withdrawing fluorine atoms and the sulfur moiety—may enable novel modes of reactivity not observed in simpler benzaldehydes.
Tandem reactions, or cascade reactions, represent an efficient synthetic strategy where multiple bonds are formed in a single operation without isolating intermediates. liberty.edu Future research could explore the design of tandem reactions that utilize the aldehyde and other functional groups of a precursor to rapidly construct complex molecular architectures. For example, a process involving a directed metalation followed by electrophilic quench could install the methylthio group and aldehyde in a one-pot sequence. liberty.edu
The reactivity of the aromatic ring itself is another area for exploration. The presence of nitro groups on benzaldehydes has been shown to influence their participation in 1,3-dipolar cycloadditions to form complex heterocyclic structures. acs.org While not a nitro compound, the strong electronic influence of the fluorine and methylthio groups on this compound could be harnessed in similar cycloaddition or multicomponent reactions to generate novel chemical entities. Investigating its behavior under photochemical conditions could also unlock new reaction pathways, such as selective pinacol (B44631) coupling or acetalisation. ucl.ac.uk
Design of Analogs with Modulated Reactivity
Systematic modification of the this compound structure can lead to the discovery of new compounds with fine-tuned properties. Structure-activity relationship (SAR) studies are fundamental to this effort, providing insights into how specific structural changes affect a molecule's chemical or biological function. drugdesign.org
Future research should focus on creating a library of analogs by systematically altering each of the key functional groups:
The Methylthio Group: The sulfur atom can be oxidized to sulfoxide (B87167) or sulfone, which would dramatically alter the electronic effect and steric bulk of the substituent. Alternatively, the methyl group could be replaced with larger alkyl or aryl groups to probe steric interactions.
The Aldehyde Group: The aldehyde can be converted into other functional groups such as an alcohol, a carboxylic acid, an imine, or a nitrile. These transformations would create a new set of derivatives with distinct chemical properties, suitable for different applications.
By correlating the structural changes in these analogs with their observed reactivity or biological activity, a comprehensive SAR model can be built. researchgate.netresearchgate.net This knowledge is invaluable for the rational design of new molecules, for example, inhibitors of specific enzymes where the benzaldehyde core acts as a scaffold. nih.gov
Table 2: Proposed Analogs for Structure-Activity Relationship (SAR) Studies
| Point of Modification | Proposed Change | Rationale |
| Methylthio (-SMe) | Oxidation to Sulfoxide (-S(O)Me) or Sulfone (-SO₂Me) | Modulate electron-withdrawing strength and hydrogen bonding capacity. |
| Methylthio (-SMe) | Replacement of Methyl with other alkyl/aryl groups | Probe steric limits and hydrophobic interactions. drugdesign.org |
| Fluorine (-F) | Replacement with -H, -Cl, or -Br | Elucidate the specific contribution of fluorine's electronegativity and size. |
| Aldehyde (-CHO) | Reduction to Alcohol (-CH₂OH) or Oxidation to Acid (-COOH) | Create derivatives with different chemical handles and potential biological targets. researchgate.net |
| Aldehyde (-CHO) | Conversion to Imine (-CH=NR) | Introduce new vectors for substitution and alter molecular geometry. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
